Cas no 42542-07-4 (1-(3,4-Methylenedioxyphenyl)-2-butanamine)

42542-07-4 structure
Nome del prodotto:1-(3,4-Methylenedioxyphenyl)-2-butanamine
1-(3,4-Methylenedioxyphenyl)-2-butanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3,4-Methylenedioxyphenyl)-2-butanamine
- 1-(1,3-Benzodioxol-5-yl)butan-2-amine
- rac Benzodioxole-5-butanamine Ηydrochloride
- BDB (hydrochloride)
- 1-(1,3-benzodioxol-5-yl)butan-2-amine,hydrochloride
- rac-BDB HCl (rac-3,4-Methylenedioxy-phenyl-2-butanamine Hydrochloride)
- 42542-07-4
- 1,3-BENZODIOXOLYLBUTANAMINE HYDROCHLORIDE
- MDB hydrochloride
- rac-BDB HCl; rac-3,4-Methylenedioxyphenyl-2-butanamine Hydrochloride; alpha-Ethyl-1,3-benzodioxole-5-ethanamine monohydrochloride; ?-Ethyl-1,3-benzodioxole-5-ethanamine hydrochloride; 3,4-Methylenedioxy-?-ethyl-?-phenylethylamine hydrochloride; NSC 172188
- 1-(1,3-benzodioxol-5-yl)-2-butanamine hydrochloride
- d,l-BDB.HCl
- 1, 5-(2-aminobutyl)-, hydrochloride
- (+/-)-1-(3,4-METHYLENEDIOXYPHENYL)-2-BUTANAMINE HYDROCHLORIDE
- RFD67T622Z
- (+/-)-1-(3,4-Methylenedioxyphenyl)-2-butanamine hydrochloride, >90%
- 1,3-Benzodioxole, 5-(2-aminobutyl)-, hydrochloride
- 1-(1,3-benzodioxol-5-yl)butan-2-amine;hydrochloride
- 3,4-methylenedioxy-alpha-ethylphenethylamine hydrochloride
- Phenethylamine,4-methylenedioxy-, hydrochloride
- 3,4-methylenedioxybutanphenamine hydrochloride
- rac-BDB HCl (rac-3,4-Methylenedioxyphenyl-2-butanamine Hydrochloride) 1.0 mg/ml in Methanol (as free base)
- UNII-RFD67T622Z
- DTXSID00897578
- J (PSYCHEDELIC) hydrochloride
- 3,4-Methylenedioxy-alpha-ethyl-beta-phenylethylamine
- 1-(1,3-BENZODIOXOL-5-YL)-4,4,4-TRIDEUTERIOBUTAN-2-AMINE HYDROCHLORIDE
- 3,4-METHYLENEDIOXY-.ALPHA.-ETHYL-.BETA.-PHENYLETHYLAMINE HYDROCHLORIDE
- 1-(3,4-METHYLENEDIOXYPHENYL)-2-BUTANAMINE HYDROCHLORIDE
- d,l-BDB.HCl, 1mg/ml in Methanol
- Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride
- J hydrochloride
- MB01139
- RAC BENZODIOXOLE-5-BUTANAMINE ?YDROCHLORIDE
- NSC-172188
- NSC 172188
- NSC172188
- BDB Hydrochloride
-
- Inchi: 1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3
- Chiave InChI: LFRHMTZYADABJZ-UHFFFAOYSA-N
- Sorrisi: CCC(CC1=CC2=C(C=C1)OCO2)N.Cl
Proprietà calcolate
- Massa esatta: 193.11000
- Massa monoisotopica: 229.087
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.5A^2
Proprietà sperimentali
- Densità: 1.133
- Punto di fusione: >144°C (dec.)
- Punto di ebollizione: 297.3°C at 760 mmHg
- Punto di infiammabilità: 145.5°C
- Solubilità: H2O: soluble
- PSA: 44.48000
- LogP: 2.39540
1-(3,4-Methylenedioxyphenyl)-2-butanamine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGII
- Codice categoria di pericolo: 20/21/22-39/23/24/25-23/24/25-11
- Istruzioni di sicurezza: 36-45-36/37-16-7
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Hygroscopic, -20°C Freezer, Under inert atmosphere
1-(3,4-Methylenedioxyphenyl)-2-butanamine Letteratura correlata
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
4. Caper tea
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
42542-07-4 (1-(3,4-Methylenedioxyphenyl)-2-butanamine) Prodotti correlati
- 1803592-47-3(4-(3-Bromopropyl)isoquinoline hydrobromide)
- 2034231-61-1(3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 1071119-13-5(2-(1-cyanoethyl)benzonitrile)
- 1823790-13-1(2-(4-Chloro-3-nitrophenyl)butanoic acid)
- 2680529-65-9(2,2,7,7-Tetramethyl-1,4-thiazepan-5-one)
- 1261949-49-8(5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethoxyphenol)
- 539807-99-3(5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide)
- 2227767-50-0(rac-(1R,2R)-2-(3-methoxypyridin-2-yl)cyclopropan-1-amine)
- 2228424-19-7(3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol)
- 1049452-00-7(N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
